5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Fragment-based screening campaigns fail when regioisomeric impurities generate false hits or misleading SAR. This compound delivers confirmed 3-thienyl connectivity (InChI Key ZZMQOVYJGJBRFF-UHFFFAOYSA-N), eliminating the risk of 2-thienyl isomer contamination that can produce inactive analogs and derail synthetic routes. · 3-Thienyl vector validated for target binding and LogD optimization. · ≥98% purity minimizes catalyst poisoning in Pd-catalyzed cross-couplings at the 5-bromo handle. · Aldehyde group ready for direct condensation with hydrazines/amines for fragment library expansion. · Multi-vendor supply ensures procurement continuity for extended medicinal chemistry programs.

Molecular Formula C13H8BrNOS
Molecular Weight 306.18 g/mol
CAS No. 1323192-66-0
Cat. No. B6335601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde
CAS1323192-66-0
Molecular FormulaC13H8BrNOS
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(N2)C3=CSC=C3)C=O
InChIInChI=1S/C13H8BrNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H
InChIKeyZZMQOVYJGJBRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde – Key Building Block


5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde (CAS 1323192-66-0) is a heterocyclic building block belonging to the indole-3-carbaldehyde class, featuring a bromine substituent at the 5-position of the indole core and a thiophene ring attached via its 3-position at the indole 2-position . Its molecular formula is C₁₃H₈BrNOS with a molecular weight of 306.18 g/mol, and it is supplied at 98% purity by reputable vendors . The compound contains a reactive aldehyde group, a bromine handle for cross-coupling, and a thiophene moiety that introduces heterocyclic diversity, positioning it as a versatile intermediate for fragment-based drug discovery and probe synthesis .

Why 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde Is Irreplaceable


In the indole-2-thienyl-carbaldehyde series, the point of attachment of the thiophene ring (2-position vs. 3-position) is not a trivial structural nuance. The thiophen-3-yl isomer (CAS 1323192-66-0) places the sulfur atom in a topologically distinct orientation relative to the indole core compared to the thiophen-2-yl isomer (CAS 1082467-39-7), leading to divergent vector angles for any elaborated substituent . This regioisomeric difference can alter molecular recognition at biological targets, affect LogD and metabolic stability, and change the regioselectivity of subsequent synthetic transformations on the thiophene ring [1]. Generic procurement specifications that ignore thiophene connectivity risk introducing an incorrect isomer, which can fail in target binding assays, produce inactive analogs, or require re-optimization of synthetic routes—ultimately increasing project cost and timeline.

Head-to-Head Comparison: 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde vs. 2-Thienyl Isomer


Supply Continuity: 3-Thienyl vs. 2-Thienyl Isomer

A direct procurement comparison between the thiophen-3-yl isomer (target, CAS 1323192-66-0) and its closest regioisomeric analog, the thiophen-2-yl isomer (CAS 1082467-39-7), reveals a critical supply difference. The 2-thienyl isomer is listed as 'Discontinued' by CymitQuimica (a Fluorochem brand), whereas the 3-thienyl isomer remains actively available and orderable from the same supplier . Both isomers are also available from Leyan at 98% purity, but the discontinuation of the 2-thienyl isomer at a major European distributor signals supply chain vulnerability for that specific regioisomer . For laboratories standardizing on a single sourcing partner or planning multi-year projects, the actively maintained 3-thienyl isomer presents lower risk of future stock-out.

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Regioisomeric Identity: INCHI Key and SMILES

Regioisomeric identity between the 3-thienyl (target) and 2-thienyl (comparator) isomers can be unambiguously validated using canonical structural identifiers. The target compound has INCHI Key ZZMQOVYJGJBRFF-UHFFFAOYSA-N and SMILES O=CC1=C(C2=CSC=C2)NC3=C1C=C(Br)C=C3, while the 2-thienyl isomer has INCHI Key UDEWVAQNMBKVEX-UHFFFAOYSA-N and SMILES O=CC1=C(C2=CC=CS2)NC3=C1C=C(Br)C=C3 . The difference in the thiophene attachment point (C3 vs. C2 of thiophene) is reflected in the distinct INCHI Keys, providing a definitive analytical fingerprint for identity verification by procurement QC.

Analytical Chemistry Quality Control Structure Confirmation

Purity Benchmarking Across Multiple Vendors

The target compound is supplied at 98% purity by Leyan (Product No. 1193114) and at NLT 98% by MolCore (Product No. MC730663), while CymitQuimica lists 95% purity . The same 98% purity specification is also offered for the 2-thienyl isomer at Leyan, indicating comparable analytical quality across regioisomers from that vendor . However, the 3-thienyl isomer benefits from a higher purity ceiling (98%) across multiple independent suppliers compared to the 2-thienyl isomer, which only Leyan currently offers at 98% following CymitQuimica's discontinuation. This multi-vendor 98% purity consensus provides procurement flexibility and reduces the risk of receiving sub-95% material.

Synthetic Chemistry Analytical Purity Procurement Specification

Regioisomerism in Indole-Thiophene Anticancer Activity

Although direct biological data for 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde itself are not published in peer-reviewed literature, compelling class-level evidence from a closely related indole-thiophene series demonstrates that thiophene regioisomerism profoundly impacts bioactivity. Konus et al. (2020) reported that 3-(5-bromothiophen-2-yl)-1-ethyl-2-phenyl-1H-indole (compound 4) showed no significant cytotoxic, antioxidant, or antimicrobial activity, whereas 3-([2,2'-bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole (compound 5) exhibited strong antibacterial activity against Enterococcus faecalis and dose-dependent cytotoxicity with EC₅₀ values of 16 µM (CaCo-2), 29 µM (LnCaP), 14 µM (MDA-MB231), 21 µM (HepG2), and 87 µM (HEK293) [1]. This demonstrates that the thiophene attachment chemistry and subsequent elaboration at the thiophene ring are critical determinants of biological potency in indole-thiophene hybrids. By extension, the 3-thienyl connectivity of the target compound provides a distinct vector for derivatization compared to the 2-thienyl isomer, potentially accessing different regions of chemical space in lead optimization campaigns. Users are cautioned that this is a class-level inference, not direct experimental comparison of the target with its 2-thienyl analog.

Anticancer Agents Structure-Activity Relationship GST Inhibition

Application Scenarios for 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde


Fragment-Based Drug Discovery with Regioisomerically Pure Scaffolds

In fragment-based screening campaigns, regioisomeric purity is paramount because even 5% contamination with the 2-thienyl isomer can produce false hits or misleading SAR. The target compound's confirmed 3-thienyl connectivity (distinct INCHI Key ZZMQOVYJGJBRFF-UHFFFAOYSA-N) and availability at 98% purity from multiple vendors make it suitable for fragment library construction where structural fidelity must be maintained across thousands of compounds. The aldehyde group allows direct condensation with hydrazines or amines to generate fragment libraries while preserving the thiophene vector for subsequent optimization, as suggested by class-level SAR indicating that thiophene substitution patterns critically influence bioactivity in anticancer indole-thiophene series .

Suzuki-Miyaura Cross-Coupling at the 5-Position

The bromine atom at the 5-position of the indole core is a prime handle for Pd-catalyzed cross-coupling reactions. The compound's 98% purity minimizes catalyst-poisoning impurities, enabling efficient Suzuki couplings with aryl or heteroaryl boronic acids to generate diverse 5-aryl/heteroaryl-2-(thiophen-3-yl)-indole-3-carbaldehydes . Unlike the 2-thienyl isomer, which faces supply discontinuation risk at European distributors , the 3-thienyl isomer can be reliably sourced for multi-step synthetic sequences planned over extended project timelines.

Indole-Thiophene Anticancer Lead Optimization

Based on class-level evidence that indole-thiophene hybrids with extended thiophene substitution can achieve EC₅₀ values as low as 14 µM against MDA-MB231 breast cancer cells and 16 µM against CaCo-2 colon cancer cells , the target compound's 3-thienyl attachment point offers a distinct vector for elaborating the thiophene moiety through electrophilic substitution or cross-coupling at the thiophene 2- or 5-positions. This regiochemical vector is inaccessible from the 2-thienyl isomer, where the sulfur atom orientation constrains available substitution sites. Medicinal chemistry teams exploring indole-thiophene space for kinase or GST inhibition should prefer the 3-thienyl isomer for synthetic accessibility to a broader range of thiophene-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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